N-Methyl-D-Serin

Übersicht

Beschreibung

N-Methyl-D-serine is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system D-serine acts as a co-agonist of the N-methyl-D-aspartate receptor, which is involved in neurotransmission and synaptic plasticity

Wissenschaftliche Forschungsanwendungen

N-Methyl-D-serine has several applications in scientific research:

Neuroscience: It is used to study the modulation of N-methyl-D-aspartate receptor activity and its role in synaptic plasticity and neurotransmission.

Pharmacology: Investigated for its potential therapeutic effects in neuropsychiatric disorders such as schizophrenia and depression.

Biochemistry: Utilized in the study of enzyme kinetics and the role of amino acid derivatives in metabolic pathways.

Industrial Applications: Potential use in the development of novel pharmaceuticals and as a biochemical tool in research.

Wirkmechanismus

Target of Action

N-Methyl-D-serine is a crucial endogenous co-agonist of N-methyl-D-aspartate receptors (NMDARs) in the central nervous system . These receptors play vital roles in brain physiology and neuropsychiatric disorders .

Mode of Action

N-Methyl-D-serine interacts with NMDARs, which require the binding of two different neurotransmitter agonists for synaptic transmission . D-serine and glycine bind to one subunit, GluN1, while glutamate binds to the other, GluN2 . Surprisingly, N-Methyl-D-serine has been observed to bind to both GluN1 and GluN2A LBDs, suggesting that it competes with glutamate for binding to GluN2A . This mechanism is confirmed by electrophysiology experiments, which show that N-Methyl-D-serine is indeed inhibitory at high concentrations .

Biochemical Pathways

The levels of N-Methyl-D-serine are principally determined by serine racemase (SR) and D-amino acid oxidase (DAAO), and the regulations by these enzymes show regional differences in the brain . SR is the enzyme regulating both D- and L-serine levels through both racemization (catalysis from L-serine to D-serine) and β-elimination (degradation of both D- and L-serine) . N-Methyl-D-serine modulates long-term potentiation, neuronal migration, and excitotoxicity through the NMDAR .

Pharmacokinetics

It is known that d-serine, a related compound, can be regulated by chemicals or genetic modulation of sr or daao . This regulation greatly attenuates NMDAR activity and the ensued excitotoxicity, a shared mechanism in neurodegenerative disorders and stroke .

Result of Action

N-Methyl-D-serine’s interaction with NMDARs results in various molecular and cellular effects. For instance, it has been found to produce antidepressant-like effects in mice through suppression of the BDNF signaling pathway and regulation of synaptic adaptations in the nucleus accumbens . Moreover, it has been found to augment dopamine metabolism in the cerebral cortex and limbic regions .

Action Environment

The action, efficacy, and stability of N-Methyl-D-serine can be influenced by various environmental factors. For example, the distribution of SR and DAAO in the brain can affect the regional availability of N-Methyl-D-serine . Furthermore, the presence of N-linked glycans, which act primarily by interacting with the LBD bottom lobe to stabilize the closed LBD, can impact the binding of N-Methyl-D-serine to NMDARs .

Biochemische Analyse

Biochemical Properties

N-Methyl-D-serine interacts with NMDARs, playing vital roles in brain physiology and neuropsychiatric disorders . The levels of N-Methyl-D-serine are principally determined by serine racemase (SR) and D-amino acid oxidase (DAAO), enzymes that show regional differences in the brain .

Cellular Effects

N-Methyl-D-serine has significant effects on various types of cells and cellular processes. It influences cell function by acting on glutamate-bound NMDARs, playing vital roles in brain physiology and neuropsychiatric disorders . It modulates long-term potentiation, neuronal migration, and excitotoxicity .

Molecular Mechanism

N-Methyl-D-serine exerts its effects at the molecular level primarily through its interactions with NMDARs. It binds to the GluN1 subunit of NMDARs, in concert with GluN2-bound glutamate, opening the receptor and allowing the influx of sodium or calcium . This binding is an obligatory requirement for NMDAR activity .

Temporal Effects in Laboratory Settings

It is known that NMDAR activation promotes translocation of SR to the plasma membrane, which dramatically reduces the enzyme activity .

Dosage Effects in Animal Models

In animal models, the effects of N-Methyl-D-serine vary with different dosages. For instance, chronic elevation of D-serine in mice resulted in specific behavioral phenotypes indicative of a reduced proneness towards depression-related behavior . Moreover, D-serine injections into the nucleus accumbens exhibited antidepressant-like effects .

Metabolic Pathways

N-Methyl-D-serine is involved in the metabolic pathways of the central nervous system. It is primarily generated from L-serine through a racemization reaction by SR, and degraded through oxidative deamination by DAAO .

Transport and Distribution

N-Methyl-D-serine is transported and distributed within cells and tissues. NMDAR activation promotes translocation of SR to the plasma membrane, which dramatically reduces the enzyme activity . This suggests that N-Methyl-D-serine may be transported to the plasma membrane upon NMDAR activation.

Subcellular Localization

The subcellular localization of N-Methyl-D-serine is primarily associated with NMDARs, which are located at the plasma membrane and dendrites . The activation of NMDARs promotes the translocation of SR to the plasma membrane, suggesting that N-Methyl-D-serine may also be localized to these areas .

Vorbereitungsmethoden

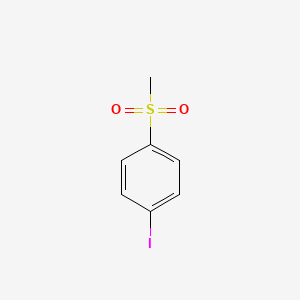

Synthetic Routes and Reaction Conditions: N-Methyl-D-serine can be synthesized through the methylation of D-serine. This process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the amino group.

Industrial Production Methods: Industrial production of N-Methyl-D-serine may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express serine racemase and methyltransferase enzymes. These microorganisms can convert L-serine to D-serine and subsequently methylate it to produce N-Methyl-D-serine.

Analyse Chemischer Reaktionen

Types of Reactions: N-Methyl-D-serine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it back to its parent amino acid, D-serine.

Substitution: N-Methyl-D-serine can participate in nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

Oxidation: Oxo derivatives of N-Methyl-D-serine.

Reduction: D-serine.

Substitution: Various substituted derivatives depending on the nucleophile used.

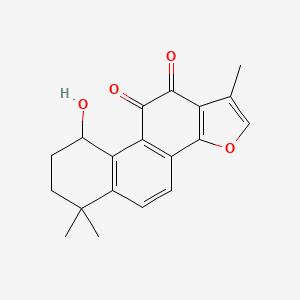

Vergleich Mit ähnlichen Verbindungen

D-serine: The parent compound, which also acts as a co-agonist of the N-methyl-D-aspartate receptor.

Glycine: Another co-agonist of the N-methyl-D-aspartate receptor, but with different binding properties and effects.

N-Methyl-L-serine: The L-isomer of N-Methyl-D-serine, which may have different biological activities.

Uniqueness: N-Methyl-D-serine is unique due to its specific interaction with the N-methyl-D-aspartate receptor and its potential therapeutic applications in neuropsychiatric disorders. Its methylated structure may confer different pharmacokinetic properties compared to D-serine, making it a valuable compound for research and therapeutic development.

Eigenschaften

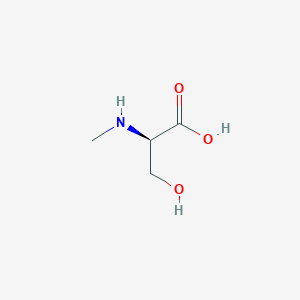

IUPAC Name |

(2R)-3-hydroxy-2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFABYLDRXJYID-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415335 | |

| Record name | N-METHYL-D-SERINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915405-01-5 | |

| Record name | N-METHYL-D-SERINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

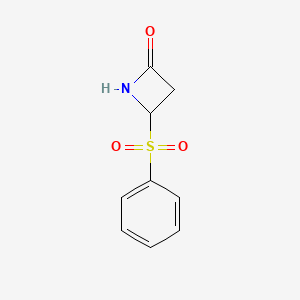

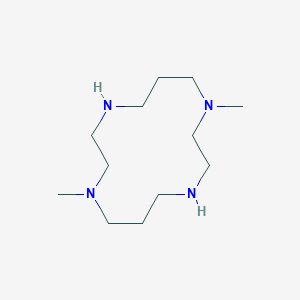

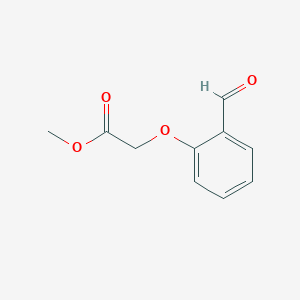

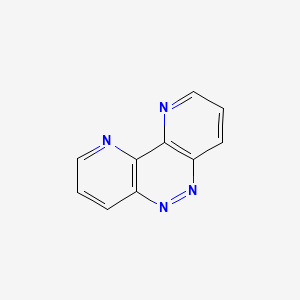

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Given that the study found N-Methyl-L-serine increased hyaluronan production, could its enantiomer, N-Methyl-D-serine, have a similar effect?

A: The study explicitly states that the L-configuration of NMS is essential for its activity in stimulating hyaluronan production. [] This implies that N-Methyl-D-serine, being the mirror image of the L-form, might not interact with the biological target (likely an enzyme) in the same way and therefore might not elicit the same effect. Further research would be needed to definitively confirm or refute the activity of N-Methyl-D-serine on hyaluronan production.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

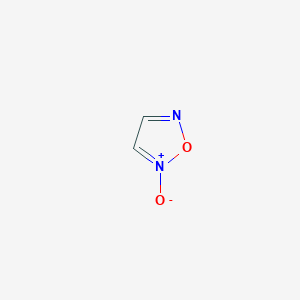

![N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine](/img/structure/B1587840.png)